(4,4-Difluoropiperidin-1-yl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholin-2-yl]methanone
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Overview
Description
(4,4-Difluoropiperidin-1-yl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholin-2-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with two fluorine atoms, a benzothiazole moiety, and a morpholine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropiperidin-1-yl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholin-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of fluorine atoms through halogenation reactions. The benzothiazole moiety is synthesized separately and then coupled with the piperidine derivative. Finally, the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoropiperidin-1-yl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholin-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (4,4-Difluoropiperidin-1-yl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholin-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability or reactivity, making it valuable in various applications.
Mechanism of Action
The mechanism of action of (4,4-Difluoropiperidin-1-yl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholin-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Properties
Molecular Formula |
C17H19F2N3O4S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholin-2-yl]methanone |
InChI |
InChI=1S/C17H19F2N3O4S/c18-17(19)5-7-21(8-6-17)16(23)13-11-22(9-10-26-13)15-12-3-1-2-4-14(12)27(24,25)20-15/h1-4,13H,5-11H2 |
InChI Key |
XABJGERUWSWDTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2CN(CCO2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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